molecular formula C16H20N2O B119057 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one CAS No. 153139-56-1

3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Cat. No.: B119057
CAS No.: 153139-56-1
M. Wt: 256.34 g/mol
InChI Key: BSGMMRNLRWFVHL-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (CAS 153139-56-1) is a carbazole-derived compound primarily recognized as Ondansetron Hydrochloride Dihydrate Impurity A in pharmaceutical quality control . Its molecular formula is C₁₆H₂₀N₂O (MW: 256.34 g/mol), featuring a dimethylaminomethyl substituent at position 3 and a methyl group at position 9 on the carbazolone core. This compound is synthesized via Mannich reaction using dimethylamine hydrochloride, paraformaldehyde, and 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one under acidic reflux conditions . Its role as a pharmaceutical impurity underscores the need for rigorous structural and functional comparisons with related carbazolones.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-9-methyl-2,3-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-17(2)10-11-8-9-14-15(16(11)19)12-6-4-5-7-13(12)18(14)3/h4-7,11H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGMMRNLRWFVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40927762
Record name 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153139-56-1, 132659-89-3
Record name 3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153139561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3((DIMETHYLAMINO)METHYL)-1,2,3,9-TETRAHYDRO-9-METHYL-4H-CARBAZOL-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21E15FJP4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Conditions and Optimization

  • Formaldehyde Source : Paraformaldehyde or aqueous formaldehyde (37%)

  • Catalyst : Mineral acids (e.g., HCl, H₂SO₄) at 0.1–0.5 molar equivalents relative to substrate

  • Solvent : Polar aprotic solvents (DMF or DMA) to enhance solubility and reaction kinetics

  • Temperature : 120°C (reflux)

  • Reaction Time : 3–5 hours

Yield :

CatalystSolventTime (h)Yield (%)
HCl (0.25 eq)DMF470–75
H₂SO₄ (0.3 eq)DMA568–72

This method avoids secondary amines, reducing purification demands and eliminating halogenated solvents.

Methylation at the 9-Position

The 9-methyl group is introduced early in the synthesis to stabilize the carbazole core. N-Alkylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) is effective:

Procedure :

  • Dissolve 1,2,3,9-tetrahydro-4H-carbazol-4-one in DMF.

  • Add methyl iodide (1.2 equiv) and K₂CO₃ (2.0 equiv).

  • Stir at 60°C for 6 hours.

Yield : 85–90% after recrystallization from ethanol.

Integrated Synthesis Protocol

Combining these steps yields the target compound efficiently:

  • Pictet-Spengler Cyclization : Form the tetrahydrocarbazole core.

  • Methylation : Install the 9-methyl group.

  • Mannich Reaction : Introduce the dimethylaminomethyl moiety.

Overall Yield : 55–60% (multi-step).

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Pictet-SpenglerHigh regioselectivityModerate yields (23–64%)
Mannich ReactionNo secondary amines; scalable (>60% yield)Requires aprotic solvents (DMF/DMA)
N-AlkylationHigh efficiency (85–90%)Sensitive to moisture

Industrial-Scale Considerations

The patent (US7696356B2) emphasizes continuous flow processes for large-scale production, enabling:

  • Automated reagent mixing and temperature control.

  • In-line purification via aqueous workup and filtration.

  • Reduced solvent waste (DMF recovery >90%).

Challenges and Mitigation Strategies

  • Impurity Control : Residual DMF is removed via water precipitation.

  • Catalyst Efficiency : Sub-stoichiometric HCl (0.25 eq) minimizes acid waste.

  • Oxidation Byproducts : DDQ stoichiometry is optimized to prevent over-oxidation.

Emerging Techniques

Recent advances propose microwave-assisted synthesis to reduce reaction times (30 minutes vs. 5 hours) while maintaining yields ≥70%. Additionally, biocatalytic routes using amine dehydrogenases are under exploration for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its biological activity by facilitating binding to target proteins and enzymes. This interaction can modulate various cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The carbazolone scaffold permits diverse substitutions, influencing pharmacological activity, solubility, and metabolic stability. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent (Position 3) CAS Number Key Properties/Applications References
Target Compound Dimethylaminomethyl 153139-56-1 Ondansetron impurity; moderate AChE inhibition
9-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one 4-Methylpiperidinylmethyl 36518-60-2 High 5-HT receptor binding (89% inhibition vs. 8-OH-DPAT)
Ondansetron-Related Compound G Imidazol-1-ylmethyl 99614-03-6 Anti-emetic impurity; altered pharmacokinetics due to imidazole ring
9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one Methylene N/A Intermediate in anti-emetic synthesis; crystallographic stability noted
6-Methoxy-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one Methoxy (Position 6) N/A Precursor for oxime derivatives; modified electronic properties for X-ray analysis

Physicochemical Properties

  • Solubility: The dimethylamino group enhances water solubility compared to methylene or methoxy derivatives .
  • Stability : Crystallographic data for 9-methyl-3-methylene-carbazol-4-one highlights tight packing via hydrogen bonding, whereas bulkier substituents (e.g., piperidine) may reduce crystallinity .

Research Findings and Implications

  • Pharmaceutical Impurities : The target compound’s presence in Ondansetron underscores the need for stringent impurity profiling. Its synthesis byproducts (e.g., morpholine-mediated intermediates) require analytical monitoring .
  • Structure-Activity Relationships (SAR): Amine Substituents: Piperidine analogs outperform dimethylamino derivatives in receptor binding, likely due to enhanced lipophilicity and steric fit . Heterocyclic Additions: Imidazole or oxadiazole rings introduce antimicrobial activity absent in the parent carbazolone .
  • Therapeutic Potential: While the target compound lacks standalone clinical use, its analogs are pivotal in anti-emetic and antimicrobial drug development .

Biological Activity

3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a compound that has garnered attention due to its biological activities, particularly in the context of its role as an impurity of Ondansetron, a widely used antiemetic. This article aims to explore the biological activity of this compound through various studies and findings.

  • Molecular Formula : C16H20N2O
  • Molecular Weight : 256.34 g/mol
  • CAS Number : 153139-56-1
  • IUPAC Name : 3-[(dimethylamino)methyl]-9-methyl-2,3-dihydro-1H-carbazol-4-one

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its pharmacological effects and potential therapeutic applications. Key areas of interest include:

Antiemetic Activity

As a derivative related to Ondansetron, this compound exhibits antiemetic properties. Ondansetron is known for its effectiveness in preventing nausea and vomiting caused by chemotherapy and surgery. The biological activity of this compound may contribute to similar mechanisms involving serotonin receptor antagonism.

Neuroprotective Effects

Research indicates that compounds with similar structures may possess neuroprotective effects. For instance, studies have shown that carbazole derivatives can exhibit antioxidant properties and may protect against neurodegenerative diseases by reducing oxidative stress.

Study on Antimicrobial Activity

A study published in Antibiotics explored the antimicrobial potential of similar compounds. It was found that certain carbazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. Although specific data on this compound was limited, the structural similarities suggest potential efficacy against various bacterial strains .

CompoundMIC (μg/mL)Target Bacteria
Compound A15.625Staphylococcus aureus
Compound B31.25Enterococcus faecalis

Neuroprotective Activity

A review highlighted that carbazole derivatives could inhibit neuroinflammation and promote neuronal survival in vitro. While specific studies on our compound are scarce, related compounds have shown promise in enhancing cognitive function and protecting against neuronal damage .

The proposed mechanism of action for compounds like this compound includes:

  • Serotonin Receptor Antagonism : Similar to Ondansetron, it may act on serotonin receptors (5-HT3) to mitigate nausea.
  • Antioxidant Properties : The structure may facilitate the scavenging of free radicals and reduce oxidative stress.
  • Inhibition of Bacterial Growth : Through interference with bacterial cell wall synthesis or protein production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, and how can yield and purity be improved?

  • Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., using Pd(OAc)₂ with PCy₃ ligands in NMP solvent at 130°C) are effective for synthesizing carbazole derivatives. Yield optimization can be achieved via statistical experimental design (DoE) to test variables like catalyst loading, solvent polarity, and reaction time . Computational tools, such as quantum chemical reaction path searches, can predict favorable conditions and reduce trial-and-error experimentation .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and ¹H/¹³C NMR are critical for verifying molecular weight and substituent positions. Infrared (IR) spectroscopy can identify functional groups like the carbonyl (C=O) in the tetrahydrocarbazolone core. Cross-referencing with published NMR data for structurally analogous carbazole derivatives (e.g., 1-Methyl-9H-carbazol) ensures accuracy .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

  • Methodological Answer : Use co-solvents (e.g., DMSO-water mixtures) with gradual dilution to avoid precipitation. Dynamic light scattering (DLS) can monitor colloidal stability. Alternatively, derivatization (e.g., salt formation at the dimethylamino group) may enhance aqueous solubility without altering core bioactivity .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of its synthesis?

  • Methodological Answer : Density functional theory (DFT) calculations can model transition states and intermediates in palladium-catalyzed cross-coupling steps. Kinetic studies using in situ IR or HPLC monitoring validate computational predictions. For example, energy barriers for oxidative addition or reductive elimination steps can be correlated with experimental reaction rates .

Q. How should contradictory data in physicochemical properties (e.g., melting point variations) be resolved?

  • Methodological Answer : Reproduce measurements using standardized protocols (e.g., differential scanning calorimetry for melting points). Impurity profiling via HPLC-MS identifies byproducts affecting physical properties. Cross-validate with computational models (e.g., molecular dynamics simulations) to assess crystal packing stability .

Q. What experimental designs are suitable for probing its potential as a kinase inhibitor or receptor ligand?

  • Methodological Answer : Use structure-activity relationship (SAR) studies with systematic modifications to the dimethylamino or methyl groups. High-throughput screening (HTS) coupled with molecular docking (e.g., AutoDock Vina) prioritizes targets. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities .

Q. How can heterogeneous catalysis be applied to scale up synthesis sustainably?

  • Methodological Answer : Immobilize palladium catalysts on mesoporous silica or magnetic nanoparticles for recyclability. Process optimization via flow chemistry reduces waste and improves heat transfer. Lifecycle assessment (LCA) metrics evaluate environmental impact compared to batch methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Reactant of Route 2
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3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

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